N,N'-DIBENZYL-P-PHENYLENEDIAMINE synthesis pathway
N,N'-DIBENZYL-P-PHENYLENEDIAMINE synthesis pathway
An In-Depth Technical Guide to the Synthesis of N,N'-Dibenzyl-p-phenylenediamine
Introduction
N,N'-Dibenzyl-p-phenylenediamine is a symmetrically substituted aromatic diamine that serves as a valuable intermediate in the synthesis of various functional materials, including antioxidants, antiozonants, and electroactive polymers. Its structure, featuring two benzyl groups attached to the nitrogen atoms of a p-phenylenediamine core, imparts specific solubility, reactivity, and antioxidant properties. This guide provides an in-depth technical overview of its synthesis, focusing on the most efficient and scalable laboratory-scale pathway: reductive amination. As your Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring a robust and reproducible synthesis.
Core Synthesis Pathway: Reductive Amination
The synthesis of N,N'-dibenzyl-p-phenylenediamine is most effectively achieved through a one-pot or two-step reductive amination process. This method is superior to alternatives like direct alkylation with benzyl halides, as it circumvents the common issue of overalkylation, which can lead to the formation of undesired tertiary amines and quaternary ammonium salts. Reductive amination offers high selectivity and typically proceeds under mild conditions, making it the preferred route in modern organic synthesis.[1][2]
The overall reaction involves the condensation of p-phenylenediamine with two equivalents of benzaldehyde to form an intermediate diimine (a Schiff base), which is subsequently reduced to yield the target N,N'-dibenzyl-p-phenylenediamine.
Reaction Principle and Mechanism
The process unfolds in two primary stages:
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Schiff Base Formation: p-Phenylenediamine, acting as a dinucleophile, attacks the electrophilic carbonyl carbon of two benzaldehyde molecules. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. A series of proton transfers and the elimination of two water molecules result in the formation of N,N'-dibenzylidenebenzene-1,4-diamine.
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Reduction of the Imine: The C=N double bonds of the intermediate Schiff base are then reduced to C-N single bonds using a suitable reducing agent. This step converts the imine functionalities into the stable secondary amine groups of the final product.
The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride would work, they are unselective and would reduce the starting benzaldehyde. Milder, more selective reagents are required. Sodium borohydride (NaBH₄) is a common choice, although it can reduce aldehydes. Therefore, the reaction is often performed in a stepwise manner: imine formation is first brought to completion, followed by the addition of the reducing agent. Alternatively, specialized reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be used in a one-pot procedure as they selectively reduce the protonated iminium ion in the presence of the aldehyde.[1][3]
Detailed Experimental Protocol
This protocol details a reliable two-step synthesis using sodium borohydride, which is cost-effective and avoids the high toxicity associated with cyanoborohydride reagents.[4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 5.41 g | 0.05 | Toxic, skin sensitizer |
| Benzaldehyde | C₇H₆O | 106.12 | 11.14 g (10.7 mL) | 0.105 | Irritant, freshy distilled |
| Methanol | CH₃OH | 32.04 | 200 mL | - | Solvent |
| Sodium Borohydride | NaBH₄ | 37.83 | 4.16 g | 0.11 | Moisture sensitive |
| Distilled Water | H₂O | 18.02 | ~500 mL | - | For work-up |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction solvent |
| Brine | NaCl(aq) | - | ~100 mL | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying agent |
Step-by-Step Methodology
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Schiff Base Formation:
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In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.41 g (0.05 mol) of p-phenylenediamine in 150 mL of methanol.
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To this solution, add 10.7 mL (0.105 mol) of freshly distilled benzaldehyde dropwise at room temperature.
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Stir the reaction mixture at room temperature for 2 hours. A yellow precipitate of the diimine should form, indicating the progression of the condensation reaction.[5]
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-
Reduction of the Imine:
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Cool the flask containing the yellow suspension in an ice bath to 0-5 °C.
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In a separate beaker, carefully dissolve 4.16 g (0.11 mol) of sodium borohydride in 50 mL of cold methanol. Caution: This process is exothermic and generates hydrogen gas. Add the NaBH₄ slowly in portions.
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Add the sodium borohydride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.
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Upon addition, the yellow precipitate will dissolve, and the solution will become lighter in color. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.
-
-
Work-up and Isolation:
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Quench the reaction by slowly adding approximately 100 mL of distilled water. This will decompose any excess sodium borohydride.
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Reduce the volume of the solvent to about one-third using a rotary evaporator to remove most of the methanol.
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Transfer the resulting aqueous slurry to a 1 L separatory funnel. Add 150 mL of ethyl acetate and shake vigorously.
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Separate the organic layer. Extract the aqueous layer two more times with 75 mL portions of ethyl acetate.
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Combine all organic extracts and wash them sequentially with 100 mL of distilled water and 100 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
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Purification:
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The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or isopropanol to yield N,N'-dibenzyl-p-phenylenediamine as a light-colored crystalline solid.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
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Product Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to light tan crystalline solid |
| Melting Point | ~135-140 °C |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 10H, Ar-H of benzyl), 6.6 (s, 4H, Ar-H of phenylenediamine), 4.3 (s, 4H, -CH₂-), ~4.0 (br s, 2H, -NH-) |
| ¹³C NMR (CDCl₃) | δ ~140.5, 139.5, 128.6, 127.5, 127.2, 115.0, 48.5 |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3030 (Ar C-H stretch), ~2850-2920 (Aliphatic C-H stretch), ~1600, 1510 (C=C stretch) |
Safety and Handling
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p-Phenylenediamine: This compound is toxic upon ingestion, inhalation, and skin contact. It is also a potent skin sensitizer that can cause severe allergic reactions.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
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Sodium Borohydride: NaBH₄ is flammable and reacts with water or acids to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.
-
Solvents: Methanol is toxic and flammable. Ethyl acetate is flammable. Avoid inhalation and skin contact.
Conclusion
The reductive amination of p-phenylenediamine with benzaldehyde is a robust and efficient method for synthesizing N,N'-dibenzyl-p-phenylenediamine. The two-step protocol using sodium borohydride detailed herein provides a reliable pathway that balances efficiency with operational safety and cost-effectiveness. Careful control of reaction temperature during the reduction step is crucial for achieving high yields and purity. Proper characterization of the final product is essential to validate the success of the synthesis.
References
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Hussein, F. A., & Al-shammari, A. M. H. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]
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ResearchGate. One-Step Synthesis of N,N′-Dialkyl-p-phenylenediamines. Available from: [Link]
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The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]
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ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available from: [Link]
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Myers, A. G. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]
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ACS Publications. Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry. Available from: [Link]
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Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Available from: [Link]
- Google Patents. US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives.
- Google Patents. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
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ResearchGate. Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Available from: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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ResearchGate. Reaction of o-phenylenediamine with aldehydes. Available from: [Link]
- Google Patents. CN102898353B - Carbazole benzaldehyde o-phenylenediamine bis-schiff base and preparation method thereof.
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